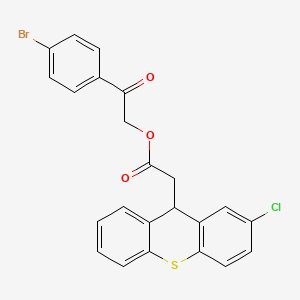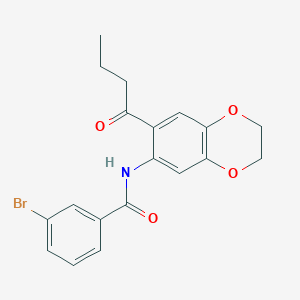![molecular formula C25H31N3O5S2 B11063957 ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11063957.png)
ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, a pyrazole ring, and a sulfonamide linkage
Preparation Methods
The synthesis of ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the benzothiophene core, the pyrazole ring, and the sulfonamide linkage. The synthetic route typically starts with the preparation of the benzothiophene core through cyclization reactions. The pyrazole ring is then synthesized separately and coupled with the benzothiophene core using sulfonyl chloride reagents under basic conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide linkage, where nucleophiles like amines or thiols replace the sulfonyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials or chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds, such as other benzothiophene derivatives or pyrazole-containing compounds. These similar compounds may share structural features or biological activities but differ in their specific chemical properties or therapeutic potential. Examples of similar compounds include:
Benzothiophene Derivatives: Compounds with a benzothiophene core, such as raloxifene or zileuton, which are used in the treatment of osteoporosis and asthma, respectively.
Pyrazole-Containing Compounds: Compounds with a pyrazole ring, such as celecoxib or pyrazinamide, which are used as anti-inflammatory and anti-tuberculosis agents, respectively.
Properties
Molecular Formula |
C25H31N3O5S2 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
ethyl 2-[[4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)phenyl]sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H31N3O5S2/c1-6-33-25(30)22-19-9-7-8-10-20(19)34-23(22)26-35(31,32)18-13-11-17(12-14-18)28-24(29)21(15(2)3)16(4)27(28)5/h11-15,26H,6-10H2,1-5H3 |
InChI Key |
FNSOGMSKDGGSJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)C(=C(N4C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11063883.png)
![ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11063893.png)
![4-{4-[(diphenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B11063894.png)
![4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B11063896.png)
![N-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11063906.png)
![3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B11063911.png)
![6-(3-Chloro-4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11063914.png)
![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide](/img/structure/B11063918.png)
![N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11063920.png)
![Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11063925.png)

![Pyrrolo[2,3-b]quinoxalin-2-one, 3-acetyl-4-ethyl-1-(pyridin-2-yl)-1,3,3a,4,9,9a-hexahydro-](/img/structure/B11063938.png)
![methyl N-[(quinolin-2-ylsulfanyl)acetyl]leucinate](/img/structure/B11063944.png)
